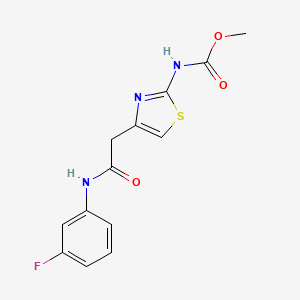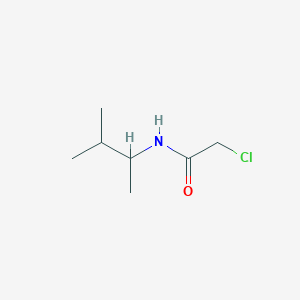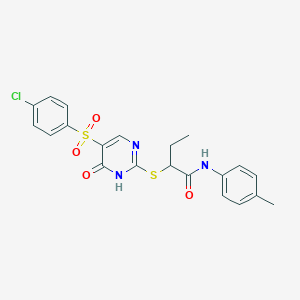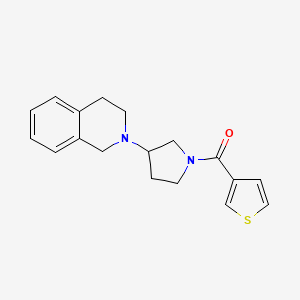
Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a compound that incorporates a thiazole scaffold . Thiazole derivatives are known for their wide range of applications as pharmaceutical agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-[4-(substituted)-1,3-thiazol-2-yl]-2-(substituted)acetamide and methyl 2-(2-(2-(substituted)acetamido)thiazol-4-yl)acetate derivatives have been synthesized . Another study reported the synthesis of new Betti bases via a one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as IR spectrum . For example, the compound “1-{(4-Fluorophenyl)[(5-methyl-1,3-thiazol-2-yl) amino]methyl}naphthalen-2-ol” was characterized by its IR spectrum, with peaks at 3422 (OH), 3365 (NH), 3060 (C–H arom), and 1543 (C=N) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve the formation of carbon–carbon and carbon–nitrogen bonds . These reactions are often carried out in a one-pot protocol, which offers advantages such as easy set-up, high yield, and lower cost, energy, and time .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “1-{(4-Fluorophenyl)[(5-methyl-1,3-thiazol-2-yl) amino]methyl}naphthalen-2-ol” is a buff solid with a melting point of 145°C .Scientific Research Applications
Antitumor and Antifilarial Activities
- Synthesis of Thiazoles and Selenazoles as Antitumor Agents : Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrated significant antitumor activity by inhibiting the growth of L1210 leukemic cells through mitotic blocking. Additionally, it exhibited in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds (Kumar et al., 1993).
Antimicrobial Properties
- Novel Aminophosphinic Acids with Antimicrobial Activity : Compounds containing cyclobutane and 1,3-thiazole structures demonstrated antimicrobial activity, with some showing significant activity against Staphylococcus aureus and Mycobacterium fortuitum (Koparir et al., 2011).
Delayed Luminescence
- Investigating Delayed Luminescence in Oxadiazole Derivatives : Carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, when compared to their 2,5-diphenyl analogues, showed blue-shifted fluorescence and maintained singlet-triplet energy separation, indicating potential applications in organic light-emitting diodes (OLEDs) (Cooper et al., 2022).
Mechanism of Action
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, given the wide range of activities exhibited by thiazole derivatives . Additionally, the development of more efficient and eco-friendly synthesis protocols could be another area of focus .
properties
IUPAC Name |
methyl N-[4-[2-(3-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O3S/c1-20-13(19)17-12-16-10(7-21-12)6-11(18)15-9-4-2-3-8(14)5-9/h2-5,7H,6H2,1H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVKEPJHBHDQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Difluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid](/img/structure/B2645429.png)
![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylurea](/img/structure/B2645430.png)

![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2645433.png)

![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2645437.png)


![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2645442.png)
![benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2645444.png)


![Methyl 5-[(2,6-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2645447.png)
![3-(2-Bromophenyl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2645450.png)